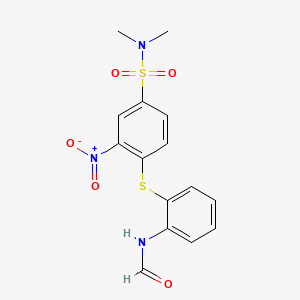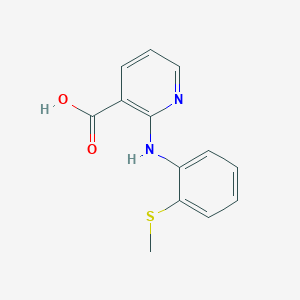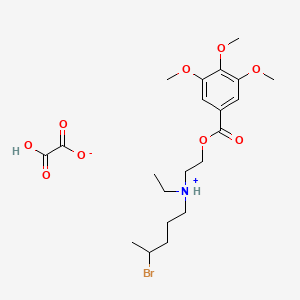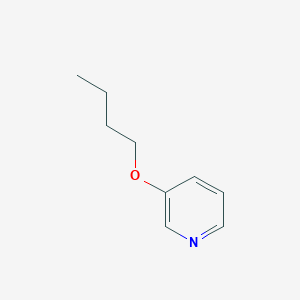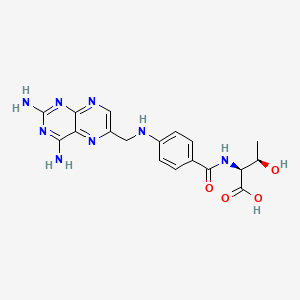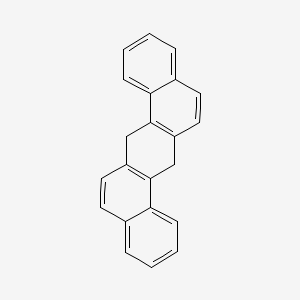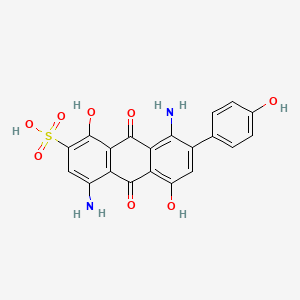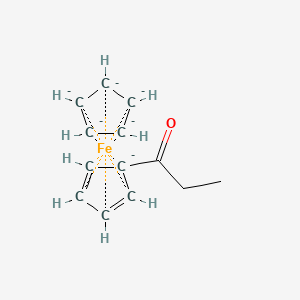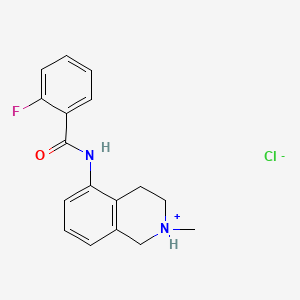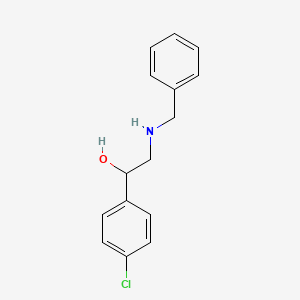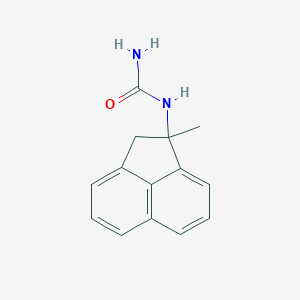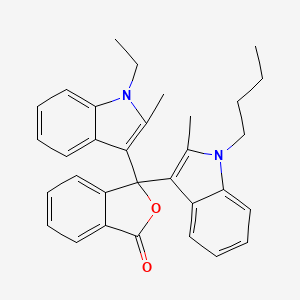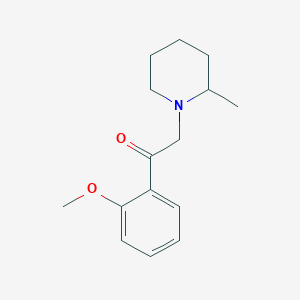
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone is an organic compound that belongs to the class of ketones It features a methoxyphenyl group and a piperidinyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 2-methylpiperidine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxyphenyl)-2-(1-piperidinyl)ethanone: Similar structure but lacks the methyl group on the piperidine ring.
1-(2-Hydroxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone is unique due to the presence of both the methoxyphenyl and methylpiperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
571153-16-7 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-2-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO2/c1-12-7-5-6-10-16(12)11-14(17)13-8-3-4-9-15(13)18-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Clé InChI |
TXWVZQXYORSYJV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



